molecular formula C7H5F2N3 B11915151 5,7-Difluoro-1H-indazol-3-amine

5,7-Difluoro-1H-indazol-3-amine

Cat. No.: B11915151
M. Wt: 169.13 g/mol
InChI Key: HAQGVWGTSYKGQM-UHFFFAOYSA-N
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Description

5,7-Difluoro-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound. It belongs to the indazole family, which is known for its diverse biological activities and pharmacological properties. Indazole derivatives, including this compound, have gained significant attention in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-1H-indazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-difluoroaniline with hydrazine hydrate under acidic conditions, followed by cyclization to form the indazole ring . The reaction conditions often include heating the mixture at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 5,7-Difluoro-1H-indazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indazole ring .

Scientific Research Applications

5,7-Difluoro-1H-indazol-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,7-Difluoro-1H-indazol-3-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: 5,7-Difluoro-1H-indazol-3-amine is unique due to the presence of two fluorine atoms at specific positions on the indazole ring. This substitution pattern can enhance its biological activity and selectivity compared to other indazole derivatives .

Properties

Molecular Formula

C7H5F2N3

Molecular Weight

169.13 g/mol

IUPAC Name

5,7-difluoro-1H-indazol-3-amine

InChI

InChI=1S/C7H5F2N3/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H3,10,11,12)

InChI Key

HAQGVWGTSYKGQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NN2)N)F)F

Origin of Product

United States

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